molecular formula C12H15Cl2NO2 B13054772 Ethyl 1-amino-5-chloro-2,3-dihydro-1H-indene-1-carboxylate hcl

Ethyl 1-amino-5-chloro-2,3-dihydro-1H-indene-1-carboxylate hcl

Cat. No.: B13054772
M. Wt: 276.16 g/mol
InChI Key: RNFDSIWFPXFCRL-UHFFFAOYSA-N
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Description

Ethyl 1-amino-5-chloro-2,3-dihydro-1H-indene-1-carboxylate hydrochloride is a synthetic organic compound that belongs to the class of indene derivatives This compound is characterized by the presence of an indene ring system, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-amino-5-chloro-2,3-dihydro-1H-indene-1-carboxylate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Formation of the Indene Ring System: The indene ring system can be synthesized through a Friedel-Crafts acylation reaction, where a benzene ring is reacted with a suitable acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Chloro Substituent: The chloro substituent can be introduced through a halogenation reaction, where the indene intermediate is treated with a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Amino Group Addition: The amino group can be introduced through a nucleophilic substitution reaction, where the chloro-substituted indene is reacted with an amine such as ammonia or an alkylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of ethyl 1-amino-5-chloro-2,3-dihydro-1H-indene-1-carboxylate hydrochloride may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-amino-5-chloro-2,3-dihydro-1H-indene-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Ammonia, alkylamines, thiols

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Various substituted indene derivatives

Scientific Research Applications

Ethyl 1-amino-5-chloro-2,3-dihydro-1H-indene-1-carboxylate hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a probe for studying biological processes and interactions, particularly those involving indene derivatives.

    Medicine: The compound has potential therapeutic applications, including as an intermediate in the synthesis of drugs with anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: It is used in the development of new materials and chemical processes, including catalysts and polymers.

Mechanism of Action

The mechanism of action of ethyl 1-amino-5-chloro-2,3-dihydro-1H-indene-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Ethyl 1-amino-5-chloro-2,3-dihydro-1H-indene-1-carboxylate hydrochloride can be compared with other similar compounds, such as:

    Ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate: Lacks the chloro substituent, resulting in different chemical and biological properties.

    Methyl 1-amino-5-chloro-2,3-dihydro-1H-indene-1-carboxylate: Contains a methyl ester group instead of an ethyl ester, affecting its reactivity and solubility.

    1-Amino-5-chloro-2,3-dihydro-1H-indene-1-carboxylic acid: Lacks the ester group, making it more polar and less lipophilic.

These comparisons highlight the unique features of ethyl 1-amino-5-chloro-2,3-dihydro-1H-indene-1-carboxylate hydrochloride, such as its specific substituents and functional groups, which contribute to its distinct chemical and biological properties.

Biological Activity

Ethyl 1-amino-5-chloro-2,3-dihydro-1H-indene-1-carboxylate hydrochloride is a synthetic compound belonging to the indene derivatives class. Its unique structure, characterized by a chlorine atom at the 5-position of the indene ring, contributes to its diverse biological activities. This article explores its biological activity, including potential therapeutic effects, interaction studies, and comparative analysis with similar compounds.

  • Molecular Formula : C₁₂H₁₄ClN₁O₂·HCl
  • Molecular Weight : Approximately 245.7 g/mol
  • Structure : The compound features an indene core with an amino group and a carboxylate ester, which are essential for its biological interactions.

Biological Activities

Ethyl 1-amino-5-chloro-2,3-dihydro-1H-indene-1-carboxylate HCl exhibits several notable biological activities:

1. Antitumor Activity

Studies indicate that compounds similar to this compound may possess antitumor properties. For instance, certain indene derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves modulation of cell signaling pathways associated with tumor growth .

2. Anti-inflammatory Effects

Research demonstrates that similar compounds exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity suggests potential applications in treating inflammatory diseases .

3. Antimicrobial Properties

Preliminary studies suggest that this compound may have antimicrobial effects against specific bacterial strains. This is attributed to its ability to disrupt bacterial cell membranes and inhibit metabolic processes .

Interaction Studies

The biological activity of this compound can be attributed to its interactions with various biological molecules:

Biological Molecule Interaction Type Effect
EnzymesInhibitionReduces activity of specific enzymes involved in cancer progression
ReceptorsBindingModulates receptor activity linked to inflammation and pain
DNAIntercalationDisrupts replication in cancer cells

These interactions are crucial for understanding its therapeutic potential and safety profile.

Comparative Analysis

To highlight the unique characteristics of this compound, a comparison with structurally related compounds is provided below:

Compound Name Molecular Formula Unique Features
Ethyl 2-amino-5-chloro-2,3-dihydro-1H-indene-2-carboxylate HClC₁₂H₁₄ClN₁O₂·HClDifferent amino group position; varied biological activity
Ethyl 1-amino-5-fluoro-2,3-dihydroindene-1-carboxylate HClC₁₂H₁₄FN₁O₂·HClFluorine substitution alters biological effects
Ethyl 4-aminoindole derivativesVariesDifferent core structure; varied biological activities

This comparison underscores the significance of chlorine substitution at the 5-position on the indene ring in determining the compound's unique biological profile.

Case Studies

Several case studies have explored the therapeutic potential of related compounds:

Case Study 1: Antitumor Effects in Xenograft Models

A study demonstrated that indene derivatives similar to this compound significantly inhibited tumor growth in xenograft models. The treatment led to reduced tumor size and increased survival rates in treated mice compared to control groups .

Case Study 2: Anti-inflammatory Mechanisms

Research investigating the anti-inflammatory effects of related compounds found that they effectively reduced inflammation markers in animal models of arthritis. These findings suggest potential applications for managing chronic inflammatory diseases .

Properties

Molecular Formula

C12H15Cl2NO2

Molecular Weight

276.16 g/mol

IUPAC Name

ethyl 1-amino-5-chloro-2,3-dihydroindene-1-carboxylate;hydrochloride

InChI

InChI=1S/C12H14ClNO2.ClH/c1-2-16-11(15)12(14)6-5-8-7-9(13)3-4-10(8)12;/h3-4,7H,2,5-6,14H2,1H3;1H

InChI Key

RNFDSIWFPXFCRL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCC2=C1C=CC(=C2)Cl)N.Cl

Origin of Product

United States

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